4-(2-methylpropanamido)-3-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]-1,2-thiazole-5-carboxamide
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Overview
Description
4-(2-methylpropanamido)-3-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]-1,2-thiazole-5-carboxamide is a complex organic compound that features a thiazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylpropanamido)-3-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]-1,2-thiazole-5-carboxamide typically involves multi-step organic reactions. The key steps include:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyridin-2-yl group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine ring to the thiazole core.
Thioether formation: The thiophen-2-ylmethyl group is introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
4-(2-methylpropanamido)-3-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]-1,2-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring and thiophen-2-yl group can be oxidized under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine under reducing conditions.
Substitution: The pyridin-2-yl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions vary depending on the specific substitution but may include the use of bases or acids to facilitate the reaction.
Major Products
The major products of these reactions depend on the specific conditions used but can include oxidized or reduced derivatives of the original compound, as well as substituted products with different functional groups attached to the pyridine ring.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its complex structure and potential biological activity.
Material Science: The unique electronic properties of the thiazole and pyridine rings make this compound a candidate for use in organic electronics or as a ligand in coordination chemistry.
Biological Studies: Its interactions with biological macromolecules can be studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 4-(2-methylpropanamido)-3-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]-1,2-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound can bind and modulate their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(dimethylamino)pyridin-2-yl)methanol
- Imidazo[1,2-a]pyridines
Uniqueness
4-(2-methylpropanamido)-3-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]-1,2-thiazole-5-carboxamide is unique due to its combination of functional groups and the presence of both a thiazole and pyridine ring. This combination provides a distinct electronic structure and reactivity profile compared to similar compounds.
Properties
IUPAC Name |
4-(2-methylpropanoylamino)-3-pyridin-2-yl-N-(thiophen-2-ylmethyl)-1,2-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S2/c1-11(2)17(23)21-15-14(13-7-3-4-8-19-13)22-26-16(15)18(24)20-10-12-6-5-9-25-12/h3-9,11H,10H2,1-2H3,(H,20,24)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHRAHGLCBFXEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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